1-(5-Methylthiophen-2-yl)propane-1,2-dione
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Overview
Description
1-(5-Methylthiophen-2-yl)propane-1,2-dione is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the thiophene ring in this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylthiophen-2-yl)propane-1,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with a suitable acylating agent, such as acetyl chloride, in the presence of a catalyst like aluminum chloride. The reaction typically takes place under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylthiophen-2-yl)propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(5-Methylthiophen-2-yl)propane-1,2-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-2-yl)propane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylthiophen-2-yl)propane-1,2-dione
- 1-(2-Methylthiophen-3-yl)propane-1,2-dione
- 1-(5-Ethylthiophen-2-yl)propane-1,2-dione
Uniqueness
1-(5-Methylthiophen-2-yl)propane-1,2-dione is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Properties
CAS No. |
59020-83-6 |
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Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)propane-1,2-dione |
InChI |
InChI=1S/C8H8O2S/c1-5-3-4-7(11-5)8(10)6(2)9/h3-4H,1-2H3 |
InChI Key |
ROFWILIJSDLLHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C(=O)C |
Origin of Product |
United States |
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